

a step-by-step guide to **UiO-66-COOH** synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *UiO-66-cooh*

Cat. No.: *B11930871*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **UiO-66-COOH**

This guide provides a comprehensive overview of the synthesis of **UiO-66-COOH**, a zirconium-based metal-organic framework (MOF). The document is intended for researchers, scientists, and professionals in drug development and other fields where porous materials with high stability and functionality are of interest. It details the necessary reagents, equipment, and step-by-step protocols for the successful synthesis of **UiO-66-COOH**.

Introduction

UiO-66 is a well-studied MOF renowned for its exceptional thermal, chemical, and mechanical stability.^[1] The functionalization of the organic linker in **UiO-66** with carboxylic acid groups, resulting in **UiO-66-COOH**, introduces additional active sites that can be leveraged for various applications, including gas adsorption, catalysis, and drug delivery.^{[1][2]} This guide focuses on the solvothermal synthesis method, a common and effective approach for producing crystalline **UiO-66-COOH**.

Synthesis Overview

The synthesis of **UiO-66-COOH** typically involves the reaction of a zirconium salt (e.g., zirconium tetrachloride, $ZrCl_4$) with a tricarboxylic acid linker, most commonly 1,2,4-benzenetricarboxylic acid (trimellitic acid), in a high-boiling point solvent such as N,N-dimethylformamide (DMF). The mixture is heated in a sealed container, leading to the self-assembly of the crystalline MOF structure.

Experimental Protocols

This section details the materials, equipment, and procedures for the synthesis of **UiO-66-COOH**.

Materials and Reagents

Reagent	Formula	Purity	Supplier Example
Zirconium(IV) chloride	ZrCl ₄	≥99.5%	Sigma-Aldrich
1,2,4-Benzenetricarboxylic acid	C ₉ H ₆ O ₆	98%	Sigma-Aldrich
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	≥99.8%	Sigma-Aldrich
Methanol	CH ₃ OH	≥99.8%	Fisher Scientific
Deionized Water	H ₂ O	-	-

Equipment

- Analytical balance
- Glass vials or Teflon-lined autoclaves (20-50 mL)
- Magnetic stirrer with heating plate
- Oven or heating mantle
- Centrifuge
- Ultrasonic bath
- Fume hood

Synthesis Procedure: Solvothermal Method

A widely adopted method for the synthesis of UiO-66 derivatives is the solvothermal method.[3] [4][5] The following protocol is a representative example for the synthesis of **UiO-66-COOH**.

Step 1: Preparation of Precursor Solutions

- In a typical synthesis, dissolve the zirconium precursor, such as zirconium tetrachloride (ZrCl_4), in N,N-dimethylformamide (DMF).
- In a separate container, dissolve the organic linker, 1,2,4-benzenetricarboxylic acid (trimellitic acid), in DMF.

Step 2: Reaction Mixture Assembly

- Combine the two solutions in a Teflon-lined autoclave or a suitable reaction vessel.
- Stir the mixture to ensure homogeneity.

Step 3: Solvothermal Reaction

- Seal the autoclave and place it in a preheated oven.
- Heat the reaction mixture at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[3]

Step 4: Product Isolation and Purification

- After the reaction is complete, allow the autoclave to cool down to room temperature.
- A white precipitate of **UiO-66-COOH** should be visible.
- Separate the solid product from the solvent by centrifugation.
- Wash the collected solid multiple times with fresh DMF to remove any unreacted starting materials.
- Subsequently, wash the product with a lower-boiling point solvent like methanol to facilitate the removal of DMF.[3]

- Dry the final product under vacuum or in an oven at a moderate temperature (e.g., 80-100 °C) to remove the residual solvent.[6]

Alternative "Green" Synthesis

Recent research has focused on more environmentally friendly synthesis routes. One such method utilizes water as the solvent, avoiding the use of toxic organic solvents like DMF.[1][7]

Step 1: Aqueous Reaction Mixture

- Mix zirconium(IV) sulfate and 1,2,4-benzenetricarboxylic acid in deionized water.[1]

Step 2: Refluxing

- Heat the aqueous mixture under reflux for a specified time (e.g., 90 minutes).[1]

Step 3: Product Recovery and Washing

- Filter the resulting mixture to collect the solid product.
- Wash the product thoroughly with distilled water.[1]
- Dry the final product in an oven at 120 °C.[1]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the synthesis of **UiO-66-COOH** and a closely related dicarboxylic acid functionalized variant, often denoted as **UiO-66-(COOH)₂**.

Table 1: Reagent Quantities for **UiO-66-COOH** Synthesis

Zirconium Precursor	Amount (mmol)	Linker (Trimellitic Acid)	Amount (mmol)	Solvent (DMF)	Volume (mL)	Reference
Zirconium(IV) sulfate	10	1,2,4-Benzenetri carboxylic acid	11	Water	30	[1]

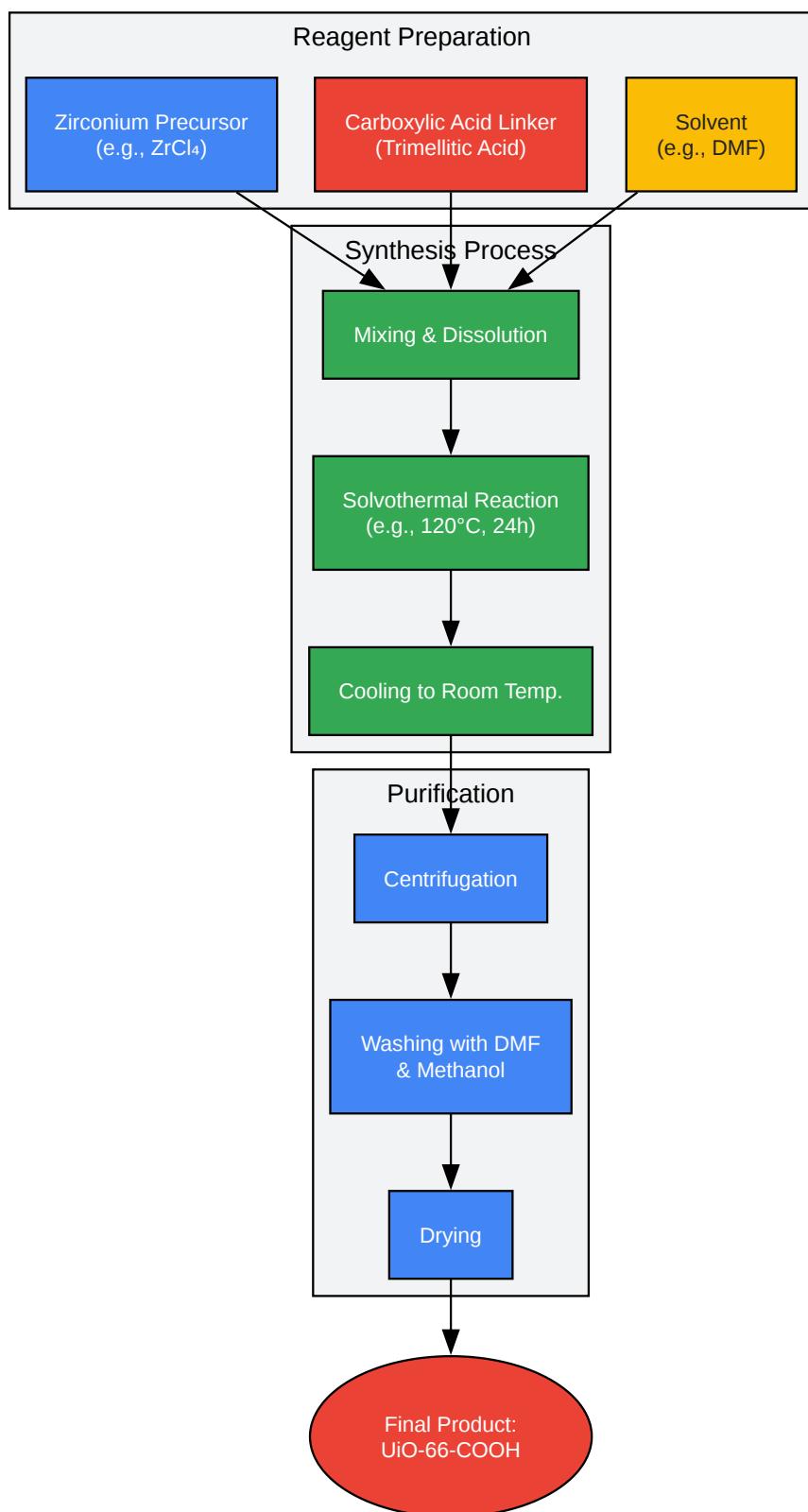
Note: This table highlights a "green" synthesis approach using water as the solvent.

Table 2: Reagent Quantities for UiO-66-(COOH)₂ Synthesis

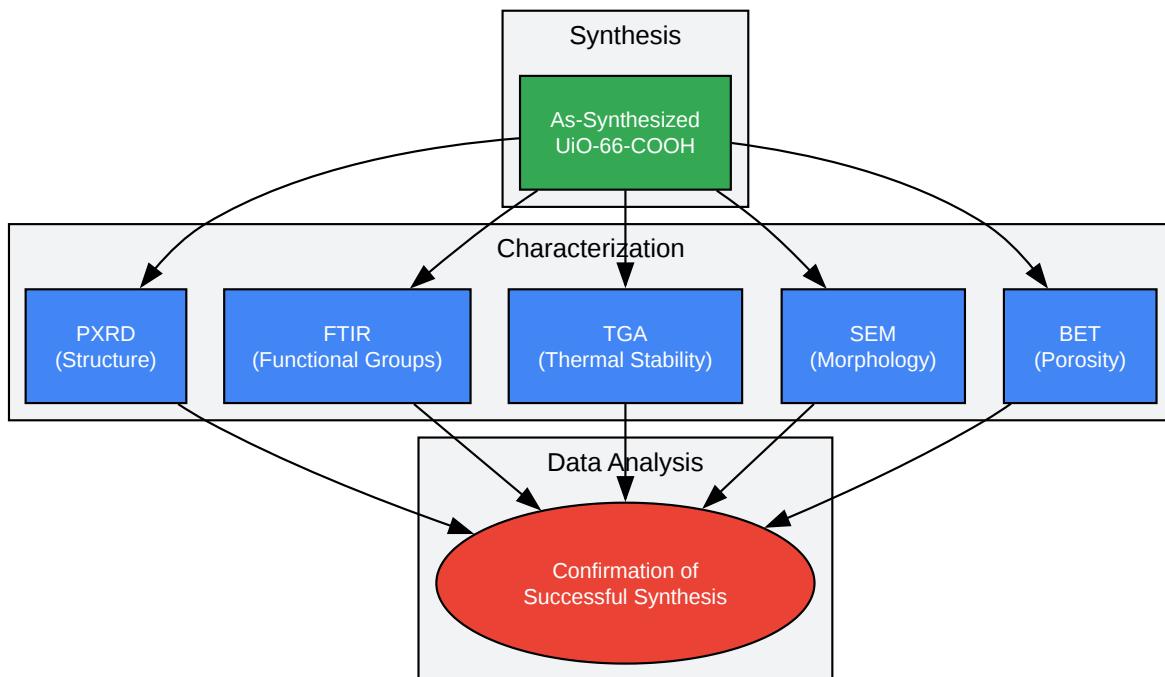
Zirconium Precursor	Amount (g)	Linker (Pyromellitic Acid)	Amount (g)	Solvent	Volume (mL)	Reference
ZrCl ₄	1.296	Benzene-1,2,4,5-tetracarboxylic acid	1.237	DMF/Water	70/30	[8]

Table 3: Reaction Conditions

MOF Type	Temperature (°C)	Time (h)	Method	Reference
UiO-66-COOH	Reflux	1.5	Aqueous	[1]
UiO-66-(COOH) ₂	100	24	Solvothermal	[8]
UiO-66 (general)	120	24	Solvothermal	[3]
UiO-66 (general)	140	6-144	Solvothermal	[4][5]


Characterization

To confirm the successful synthesis and determine the properties of the **UiO-66-COOH** material, several characterization techniques are employed:


- Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the synthesized MOF. The PXRD pattern should match the simulated pattern for the UiO-66 topology.[8]
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material, particularly the carboxylic acid groups.[2]
- Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
- Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.
- Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity of the material.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key processes in the synthesis of **UiO-66-COOH**.

[Click to download full resolution via product page](#)

Caption: Solvothermal synthesis workflow for **UiO-66-COOH**.

[Click to download full resolution via product page](#)

Caption: Post-synthesis characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prodia-mof.eu [prodia-mof.eu]
- 2. The Carboxyl Functionalized UiO-66-(COOH)₂ for Selective Adsorption of Sr²⁺ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. iptek.its.ac.id [iptek.its.ac.id]

- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [a step-by-step guide to UiO-66-COOH synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11930871#a-step-by-step-guide-to-uo-66-cooh-synthesis\]](https://www.benchchem.com/product/b11930871#a-step-by-step-guide-to-uo-66-cooh-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com